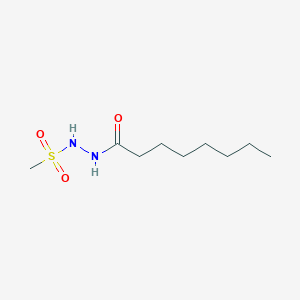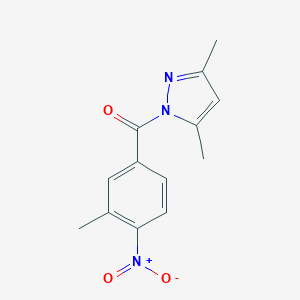
(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(3,5-dimethyl-1H-pyrazol-1-yl)(3-methyl-4-nitrophenyl)methanone” is a compound that has been synthesized and studied for its potential biological activities . It belongs to a class of compounds known as pyrazoles, which are nitrogen-containing heteroaromatics known to impart biological activity .
Synthesis Analysis
The compound was synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . The synthesis process involved the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol with the appropriate primary amine .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The pyrazole ring is known for its flat and rigid structure, and thermal stability .Chemical Reactions Analysis
The compound was tested for its antiviral and antitumoral activity. It was found that subtle structural variations on the phenyl moiety allowed to tune biological properties toward antiviral or antitumoral activity .Mechanism of Action
- However, we can explore related compounds to gain insights. The indole nucleus, which shares some structural features with this compound, has been associated with various biological activities. For instance, indole derivatives exhibit antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties .
- For instance, indole derivatives have been studied for their antiviral activity against influenza and other viruses .
Target of Action
Biochemical Pathways
Result of Action
Future Directions
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(3-methyl-4-nitrophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-6-11(4-5-12(8)16(18)19)13(17)15-10(3)7-9(2)14-15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUNAXSNBXUHQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
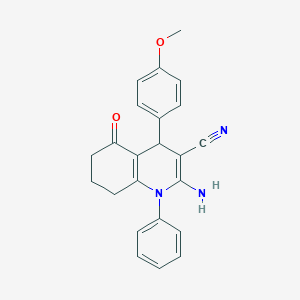

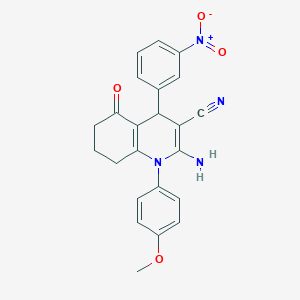
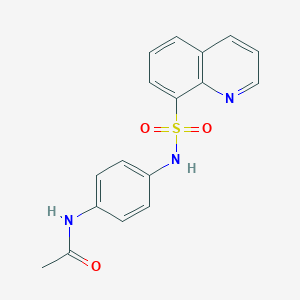
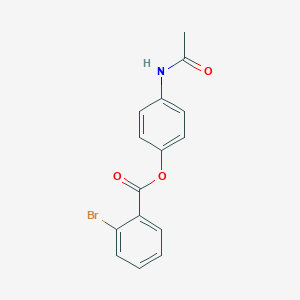
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B387666.png)
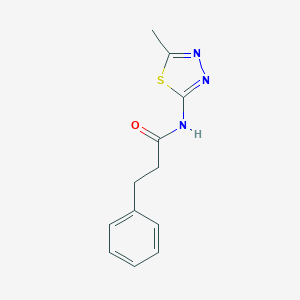
![2-[1,3-bis(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(4-ethylphenyl)acetamide](/img/structure/B387671.png)
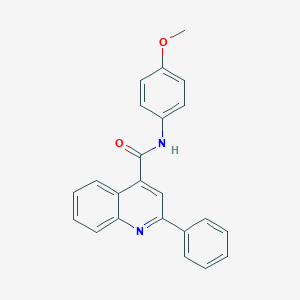
![5-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B387676.png)
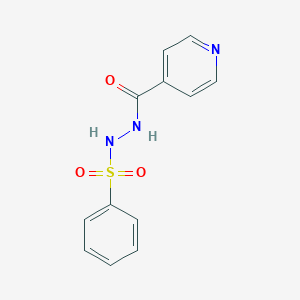
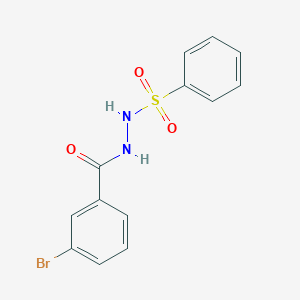
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B387683.png)
